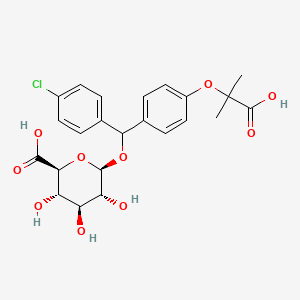

Fenirofibrate O-beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fenirofibrate O-beta-D-Glucuronide is a derivative of fenofibrate, a well-known lipid-lowering agent. This compound is specifically designed to target the peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a crucial role in lipid metabolism. This compound is primarily used in the treatment of dyslipidemia and hyperlipidemia-based conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fenirofibrate O-beta-D-Glucuronide involves the glucuronidation of fenofibrate. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures. The production environment is maintained under cleanroom conditions to prevent contamination and ensure the highest quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fenirofibrate O-beta-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Fenirofibrate O-beta-D-Glucuronide has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

Biology: The compound is studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

Medicine: this compound is investigated for its therapeutic potential in managing dyslipidemia and related cardiovascular conditions.

Industry: It is used in the development of new lipid-lowering drugs and formulations

Wirkmechanismus

Fenirofibrate O-beta-D-Glucuronide exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels. The compound also influences the expression of enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fenofibrate: The parent compound of Fenirofibrate O-beta-D-Glucuronide, used widely for its lipid-lowering effects.

Gemfibrozil: Another fibrate derivative with similar lipid-modulating properties.

Clofibrate: An older fibrate compound with similar mechanisms of action.

Uniqueness

This compound is unique due to its enhanced bioavailability and targeted action on PPAR-alpha. Unlike its parent compound, fenofibrate, the glucuronide derivative offers improved pharmacokinetic properties, making it more effective in clinical applications .

Biologische Aktivität

Fenofibrate O-beta-D-glucuronide is a metabolite of fenofibrate, a lipid-lowering agent primarily used to treat dyslipidemia. The biological activity of this compound is closely linked to its pharmacokinetics, mechanism of action, and clinical implications. This article delves into the biological activity of fenofibrate O-beta-D-glucuronide, supported by relevant research findings and data.

Fenofibrate and its active metabolite, fenofibric acid, primarily exert their effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This nuclear receptor regulates lipid metabolism by:

- Increasing lipolysis : Enhances the breakdown of triglycerides in adipose tissue.

- Activating lipoprotein lipase : Promotes the clearance of triglyceride-rich lipoproteins from plasma.

- Reducing apoprotein C-III : Decreases the inhibition of lipoprotein lipase activity, facilitating lipid metabolism .

Fenofibric acid is predominantly metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7, leading to the formation of fenofibrate O-beta-D-glucuronide. This metabolic pathway is crucial for the drug's clearance and may influence individual responses to therapy due to genetic variability in UGT activity .

Pharmacokinetics

The pharmacokinetic profile of fenofibrate indicates that it is highly protein-bound (99%) and has a large volume of distribution (approximately 70.9 L). Following administration, peak plasma concentrations are reached within 4 to 6 hours . The elimination half-life is approximately 20 hours, facilitating once-daily dosing.

Table 1: Pharmacokinetic Parameters of Fenofibrate

| Parameter | Value |

|---|---|

| Protein Binding | ~99% |

| Volume of Distribution | ~70.9 L |

| Peak Concentration (Cmax) | 6-9.5 mg/L |

| Time to Peak (Tmax) | 4-6 hours |

| Elimination Half-Life | ~20 hours |

Clinical Efficacy

The clinical efficacy of fenofibrate has been demonstrated in various studies, particularly in patients with type 2 diabetes and mixed dyslipidemia. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted its role in reducing cardiovascular events:

- Primary Outcome : Non-significant 11% reduction in coronary heart disease events (HR 0.89, 95% CI 0.75-1.05, p=0.16).

- Secondary Outcome : Significant 11% reduction in total cardiovascular disease events (HR 0.89 [0.80-0.99], p=0.04) .

Safety Profile

While fenofibrate is effective in lowering triglycerides and improving lipid profiles, it carries potential risks, particularly concerning liver function and muscle health:

- Liver Toxicity : Increased serum transaminases have been reported, with hepatocellular and cholestatic hepatitis observed in rare cases .

- Myopathy Risk : Co-administration with statins has been associated with increased risk for myopathy and rhabdomyolysis .

Case Studies

Several case studies have documented the effects and safety profile of fenofibrate:

- Case Study on Rhabdomyolysis : A patient developed rhabdomyolysis after initiating fenofibrate therapy alongside a statin. The condition resolved upon discontinuation of both medications.

- Liver Function Monitoring : A cohort study involving patients on long-term fenofibrate therapy showed that regular monitoring could mitigate risks associated with liver toxicity.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNDGFQJJNDCJU-CWTHFMBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.